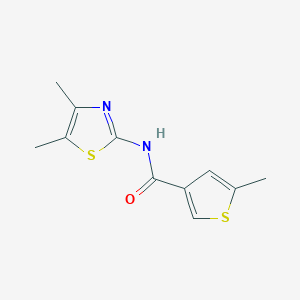![molecular formula C21H32N2O3S B4722712 N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B4722712.png)
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide
Descripción general
Descripción
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide, also known as AZD-6140, is a potent and reversible antagonist of the P2Y12 receptor. This compound has been widely studied for its potential use in the treatment of thrombotic disorders, such as myocardial infarction, stroke, and peripheral artery disease.
Mecanismo De Acción
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide selectively and reversibly inhibits the P2Y12 receptor, which is a key mediator of platelet activation and aggregation. By blocking the P2Y12 receptor, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby inhibiting platelet activation and aggregation. This mechanism of action is different from other antiplatelet agents, such as aspirin and clopidogrel, which target different pathways in the platelet activation cascade.
Biochemical and Physiological Effects:
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been shown to reduce platelet aggregation and thrombus formation in both in vitro and in vivo models. In clinical trials, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been shown to be effective in reducing the incidence of cardiovascular events, such as myocardial infarction, stroke, and cardiovascular death. N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has also been shown to have a favorable safety profile, with a lower risk of bleeding complications compared to other antiplatelet agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has several advantages for lab experiments, including its high potency and selectivity for the P2Y12 receptor, its rapid onset of action, and its short half-life. However, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide is a relatively new compound and may not be readily available for all research laboratories. Additionally, the synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide is a complex and time-consuming process, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide. One area of interest is the use of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide in combination with other antiplatelet agents, such as aspirin and clopidogrel, to further reduce the incidence of cardiovascular events. Another area of interest is the development of novel P2Y12 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. Finally, the potential use of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide in other thrombotic disorders, such as deep vein thrombosis and pulmonary embolism, warrants further investigation.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been extensively studied for its potential use in the treatment of thrombotic disorders. In preclinical studies, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been shown to be more potent and selective than currently available antiplatelet agents, such as clopidogrel and ticlopidine. N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has also been shown to have a rapid onset of action and a short half-life, which may reduce the risk of bleeding complications.
Propiedades
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c24-21(15-10-18-8-4-3-5-9-18)22-19-11-13-20(14-12-19)27(25,26)23-16-6-1-2-7-17-23/h11-14,18H,1-10,15-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVORLSDTRPBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-tert-butyl-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4722634.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4722638.png)
![4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B4722640.png)

![9-[4-(benzyloxy)phenyl]-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4722673.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4722694.png)
![1,5-bis[4-(1H-triaziren-1-yl)phenyl]-1,4-pentadien-3-one](/img/structure/B4722696.png)

![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4722720.png)
![4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4722722.png)
![3,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4722731.png)
![3,4,5-trimethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4722737.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4722743.png)
